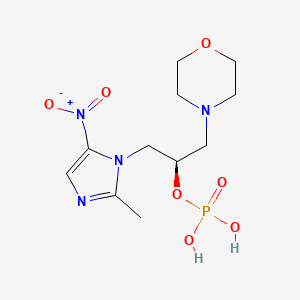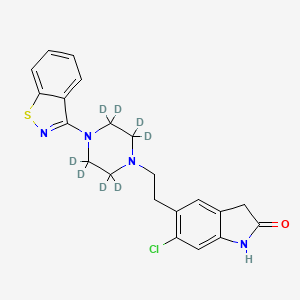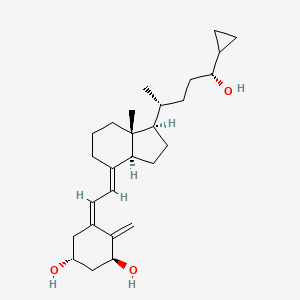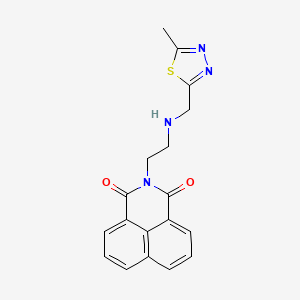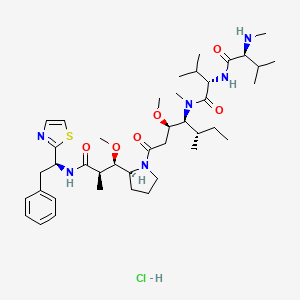
MMAD (hydrochloride)
説明
MMAD (Monomethyl Dolastatin 10) is a potent tubulin inhibitor . It is used as a toxin payload in antibody-drug conjugates (ADCs) . The hydrochloride form, MMAD hydrochloride, is used to increase its pharmacological activity . It is used in the formulation of metered-dose inhalers (MDIs) for pulmonary drug delivery .
科学的研究の応用
Aerodynamic Particle Size Analysis
- Aerodynamic Particle Size Analysis : Research comparing different methods for the aerodynamic assessment of aerosols from pressurized metered-dose inhalers, including MMAD (Mass Median Aerodynamic Diameter), has provided insights into the particle size distributions of various formulations. This analysis is crucial for understanding the delivery and distribution of aerosolized particles in medical applications (Mitchell et al., 2003).
Advanced Material Applications
- Low Dielectric Constant Thin Films : MMAD (hydrochloride) derivatives have been used in the synthesis and characterization of low dielectric constant thin films, pertinent for applications such as interlayer dielectric (ILD) in ultra-large scale integrated (ULSI) circuits. These findings highlight the potential of MMAD in advanced material applications, particularly in the semiconductor industry (Joshi & Mahajan, 2010).
Polymer Science
- Polymerization Kinetics and Characterization : Studies on the polymerization of substituted aniline in aqueous solutions, involving hydrochloric acid and MMAD (hydrochloride) derivatives, have shed light on the kinetics and properties of the resulting polymers. This research is significant for the development of novel polymeric materials with specific functionalities (Sayyah et al., 2001).
- Polymer Synthesis and Functionalization : The synthesis of functional polymers through techniques like atom transfer radical polymerization and hydrosilation, involving MMAD (hydrochloride) derivatives, has been explored. This research is foundational in creating advanced materials with tailored properties for various applications, including medical and industrial uses (Chavan et al., 2020).
Analytical Chemistry
- Quantitative Determination in Pharmaceutical Analysis : The development of analytical methods, such as high-performance ion chromatography (HPIC) with suppressed conductivity detection, for determining the synthesis-derived amount of MMAD (hydrochloride) residue in pharmaceutical compounds, showcases the significance of MMAD in ensuring the quality and safety of pharmaceutical products (Podolska et al., 2017).
作用機序
特性
IUPAC Name |
(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66N6O6S.ClH/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29;/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50);1H/t27-,28+,30-,31-,32+,34-,35-,36-,37+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGRTVTGXHFCGLI-VHQHMVQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H67ClN6O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
MMAD hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



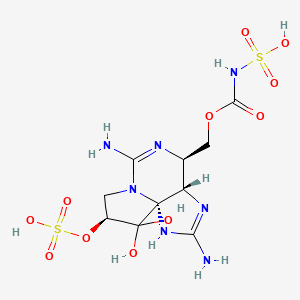
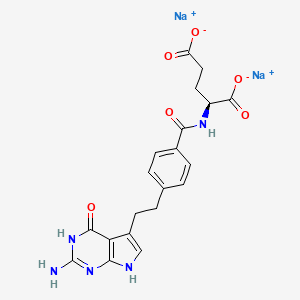
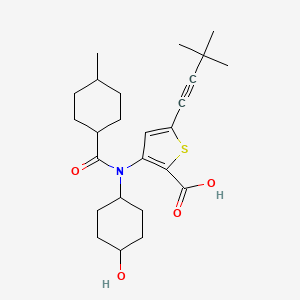

![2-AMINOBENZOIC ACID, [RING-14C(U)]](/img/no-structure.png)

